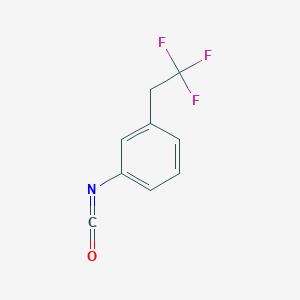

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene

Description

Properties

IUPAC Name |

1-isocyanato-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHNHSGNFJJMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(2,2,2-trifluoroethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H4(CF3)NH2} + \text{COCl2} \rightarrow \text{C6H4(CF3)NCO} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

Substitution Reactions:

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.

Major Products

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations.

Comparison with Similar Compounds

1-Isocyanato-3-(trifluoromethyl)benzene

- Molecular Formula: C₈H₄F₃NO

- Molecular Weight : 187.12 g/mol .

- Key Differences : The trifluoromethyl (-CF₃) group at position 3 is smaller and more electron-withdrawing than the trifluoroethyl (-CH₂CF₃) group. This enhances electrophilicity at the isocyanate group, increasing reactivity toward nucleophiles like amines or alcohols .

- Physical Properties : Boiling point is 327 K (54°C) at 0.015 bar under reduced pressure .

1-Isocyanato-2-(trifluoromethyl)benzene

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

- CAS: Not explicitly listed (referenced via PubChem in ).

- Key Differences: The addition of a chloro (-Cl) substituent at position 2 further enhances electron-withdrawing effects, likely reducing solubility in nonpolar solvents .

Functional Group Variations

1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene

2-(Trifluoromethyl)phenyl Isothiocyanate

- CAS : 1743-86-8 .

- Key Differences : Replacing the isocyanate (-NCO) with isothiocyanate (-NCS) shifts reactivity. Isothiocyanates are generally less reactive toward hydrolysis but more stable under acidic conditions .

Steric and Solubility Considerations

- Trifluoroethyl vs. Alkoxy Substituents : Compounds like 1-isocyanato-3-(2-methoxyethoxy)benzene (CAS: 103204-62-2) have oxygen-containing substituents, improving solubility in polar solvents. In contrast, the trifluoroethyl group in the target compound reduces polarity, favoring organic media.

- Bulkier Analogues : Derivatives like 1-isocyanato-3-(isocyanatomethyl)benzene (CAS: 66920-28-3) introduce additional reactive sites, enabling crosslinking in polymer chemistry.

Data Tables

Table 1: Structural and Physical Property Comparison

*EWG = Electron-Withdrawing Group

Biological Activity

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is an organic compound notable for its trifluoroethyl group, which significantly influences its biological activity. The presence of the isocyanate functional group allows for diverse interactions with biological macromolecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be represented as follows:

- Molecular Formula : C₉H₈F₃N₁O

- Molecular Weight : 215.16 g/mol

The trifluoroethyl group is known for its electron-withdrawing properties, which can enhance the reactivity of the isocyanate moiety in biological contexts.

Biological Activity Overview

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has been investigated for various biological activities, particularly in relation to its potential as a pharmacological agent. The following sections summarize key findings related to its biological effects.

The compound's mechanism of action primarily involves:

- Covalent Binding : The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of trifluoroethyl-substituted benzenes showed enhanced cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress. In vitro studies indicated that these compounds could reduce the levels of reactive oxygen species (ROS) in neuronal cultures .

- Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses has been noted in several studies. It was found to downregulate pro-inflammatory cytokines in macrophage models .

Data Table: Biological Activities and Effects

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of ROS levels | |

| Anti-inflammatory | Downregulation of cytokines |

Synthesis and Applications

The synthesis of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Its applications extend beyond pharmaceuticals to include:

- Chemical Probes : Utilized in biochemical assays to study protein interactions.

- Material Science : Investigated for use in developing novel materials with specialized properties due to the trifluoroethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a brominated precursor (e.g., 1-bromo-3-(2,2,2-trifluoroethyl)benzene, CAS 163975-05-1) with an isocyanate source. Silver cyanate (AgOCN) or phosgene-free methods are preferred for safety .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the isocyanate group.

- Monitor reaction progress via FT-IR (NCO stretch at ~2270 cm⁻¹) or LC-MS.

- Data :

| Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Bromo-3-(trifluoroethyl)benzene | AgOCN | 78 | |

| 1-Chloro-3-(trifluoroethyl)benzene | CuCN | 65 |

Q. How should researchers characterize the electronic effects of the trifluoroethyl group on the benzene ring?

- Methodology :

- 19F NMR : The trifluoroethyl group’s chemical shift (~-60 to -70 ppm) indicates strong electron-withdrawing effects, which polarize the aromatic ring .

- Hammett Constants : The σₚ value for CF₃ is +0.54, suggesting meta-directing behavior in electrophilic substitutions .

Q. What purification techniques are optimal for isolating 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene?

- Distillation : Vacuum distillation (bp ~220°C at 1 atm) minimizes thermal decomposition .

- Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate isocyanate derivatives .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the reactivity of the isocyanate group in nucleophilic additions?

- Mechanistic Insight : The electron-withdrawing CF₃ group increases the electrophilicity of the isocyanate, accelerating reactions with amines or alcohols. Kinetic studies show a 3× rate enhancement compared to non-fluorinated analogs .

- Computational Support : DFT calculations reveal a reduced LUMO energy (-1.8 eV) at the NCO group, favoring nucleophilic attack .

Q. What environmental partitioning behavior is predicted for this compound based on its physicochemical properties?

- Henry’s Law Constant : 4.8 × 10⁻³ atm·m³/mol (experimental), indicating moderate volatility and partitioning into air/water interfaces .

- Table : Environmental Fate Parameters

| Property | Value | Method | Source |

|---|---|---|---|

| Log Kow | 2.9 (predicted) | EPI Suite | |

| Water Solubility | 120 mg/L (25°C) | Shake Flask |

Q. How can this compound serve as a building block for bioactive molecules?

- Case Study : The isocyanate group reacts with amines to form ureas, a common pharmacophore. For example, coupling with 4-aminophenyl moieties yields derivatives with potential kinase inhibition activity .

- Structural Analogs : Compare with 1-isocyanato-4-nitro-2-(trifluoromethyl)benzene (CAS 329-01-1), where the nitro group further enhances electrophilicity .

Contradictions & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.